molecular formula C7H14N2 B13148746 (R)-5-Methyl-4,7-diazaspiro[2.5]octane

(R)-5-Methyl-4,7-diazaspiro[2.5]octane

Katalognummer: B13148746
Molekulargewicht: 126.20 g/mol
InChI-Schlüssel: GTHJQZQEVPMZDK-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-5-Methyl-4,7-diazaspiro[25]octane is a chiral compound with a unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Methyl-4,7-diazaspiro[2.5]octane typically involves the use of 1-aminocyclopropane carboxylic acid as a starting material. The process includes several steps such as cyclization and reduction. One common method involves the reaction of benzylamine and ethyl bromoacetate to form 2-(benzylamino)ethyl acetate, which is then cyclized and reduced to produce the desired spirocyclic compound .

Industrial Production Methods

The industrial production of ®-5-Methyl-4,7-diazaspiro[2.5]octane focuses on optimizing yield and process stability. The method described above is suitable for large-scale production due to its simple operation steps, stable process conditions, and high product yield (up to 70% in a four-step reaction) .

Analyse Chemischer Reaktionen

Types of Reactions

®-5-Methyl-4,7-diazaspiro[2.5]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the spirocyclic structure.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

®-5-Methyl-4,7-diazaspiro[2.5]octane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various novel compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products .

Wirkmechanismus

The mechanism of action of ®-5-Methyl-4,7-diazaspiro[2.5]octane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-5-Methyl-4,7-diazaspiro[25]octane is unique due to its specific spirocyclic structure and chiral nature, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C7H14N2

Molekulargewicht

126.20 g/mol

IUPAC-Name

(5R)-5-methyl-4,7-diazaspiro[2.5]octane

InChI

InChI=1S/C7H14N2/c1-6-4-8-5-7(9-6)2-3-7/h6,8-9H,2-5H2,1H3/t6-/m1/s1

InChI-Schlüssel

GTHJQZQEVPMZDK-ZCFIWIBFSA-N

Isomerische SMILES

C[C@@H]1CNCC2(N1)CC2

Kanonische SMILES

CC1CNCC2(N1)CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.